molecular formula C11H19NO2 B2532775 Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2012794-59-9

Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2532775
CAS No.: 2012794-59-9
M. Wt: 197.278
InChI Key: FXWQITMZIXWDDB-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that features a unique structural framework. This compound is part of the azabicyclohexane family, which is known for its rigid and constrained ring system. The tert-butyl group and the carboxylate moiety add to its chemical stability and reactivity, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is facilitated by photochemical conditions. This reaction forms the bicyclic core structure, which can then be further functionalized to introduce the tert-butyl and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Photochemical reactors are often employed to ensure consistent and efficient cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The tert-butyl and carboxylate groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific combination of a rigid bicyclic structure, a nitrogen atom, and functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12-11/h12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQITMZIXWDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(NC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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